[3-Methyl-1-(methylamino)cyclopentyl]methanol
Description
Properties
IUPAC Name |
[3-methyl-1-(methylamino)cyclopentyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-7-3-4-8(5-7,6-10)9-2/h7,9-10H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVIEJUDHDGMIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)(CO)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structure and molecular weight of C8H17NO cyclopentane derivatives
An In-depth Technical Guide to the Structure and Molecular Weight of C8H17NO Cyclopentane Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The cyclopentane ring is a privileged scaffold in modern medicinal chemistry, valued for its unique conformational properties that can enhance binding affinity and improve pharmacokinetic profiles.[1][2] This technical guide provides a comprehensive analysis of cyclopentane derivatives with the molecular formula C8H17NO. We will explore the structural diversity and isomerism inherent to this formula, provide a precise calculation of its molecular weight, and detail the analytical methodologies required for empirical structure elucidation. This document is intended for researchers, scientists, and drug development professionals engaged in the design and characterization of novel chemical entities.
Molecular Weight Determination
The molecular formula C8H17NO dictates a specific molecular weight, a fundamental property for compound verification. The calculation is based on the atomic weights of the constituent elements. For high-precision applications, such as high-resolution mass spectrometry (HRMS), the monoisotopic mass is used, which is calculated using the mass of the most abundant isotope of each element.
The molecular weight is calculated as follows:
-
Carbon (C): 8 atoms × 12.011 u = 96.088 u
-
Hydrogen (H): 17 atoms × 1.008 u = 17.136 u
-
Nitrogen (N): 1 atom × 14.007 u = 14.007 u
-
Oxygen (O): 1 atom × 15.999 u = 15.999 u
Average Molecular Weight: 96.088 + 17.136 + 14.007 + 15.999 = 143.230 g/mol [3][4][5]
Monoisotopic Mass: 143.131014 g/mol [3]
This value is the first checkpoint in any analytical workflow to confirm the identity of a synthesized or isolated compound.
Structural and Isomeric Diversity
The molecular formula C8H17NO, when constrained to include a cyclopentane ring, gives rise to a considerable number of structural isomers. The primary points of variation are the nature and position of the nitrogen- and oxygen-containing functional groups, the arrangement of the three additional carbon atoms, and the stereochemistry of the cyclopentane ring.[6][7]
The cyclopentane ring itself is not planar, typically adopting puckered "envelope" or "half-chair" conformations to minimize torsional strain.[8][9] The energetic barriers between these conformers are low, leading to a dynamic state known as pseudorotation.[8] Substituents on the ring can create a preference for certain conformations and introduce stereoisomerism (cis/trans isomers), which can significantly impact biological activity.[10][11]
We can classify the major isomeric families based on their functional groups:
Cyclopentyl-substituted Amides
This is a large and common class of isomers where the nitrogen and oxygen atoms form a carboxamide group. The variation arises from the point of attachment and the structure of the alkyl chains.
-
N-Substituted Cyclopentylacetamides: The acetyl group is attached to the nitrogen, which is part of a substituted cyclopentylamine.
-
Example:N-(1-ethylcyclopentyl)acetamide
-
-
Cyclopentanecarboxamides: The carboxamide is directly attached to the cyclopentane ring, with various substitutions on the nitrogen.
-
Example:N-propylcyclopentanecarboxamide, N-isopropylcyclopentanecarboxamide, N-ethyl-N-methylcyclopentanecarboxamide
-
-
Cyclopentyl-substituted Propanamides: The cyclopentyl group is a substituent on the carbon backbone of a propanamide.
-
Example:3-cyclopentyl-N-methylpropanamide[12]
-
Amino-substituted Cyclopentanols and Ethers
In this class, the nitrogen and oxygen exist as separate amine and hydroxyl (or ether) functional groups. This introduces significant stereochemical complexity.
-
Amino-propyl-cyclopentanols: Both functional groups and the propyl side chain are attached to the cyclopentane ring.
-
Example:2-amino-3-propylcyclopentanol. This structure has multiple stereoisomers depending on the relative (cis/trans) orientations of the three substituents.
-
-
Cyclopentyl-substituted Amino Alcohols: The cyclopentane ring is a substituent on a carbon chain that contains both the hydroxyl and amino groups.
-
Example:1-cyclopentyl-2-(dimethylamino)ethanol
-
Oximes
Oximes are formed from the reaction of a ketone with hydroxylamine. For the C8H17NO formula, this would involve an eight-carbon ketone.
-
Propyl Cyclopentyl Ketone Oxime: This oxime exists as two geometric isomers (E and Z) due to the restricted rotation around the C=N double bond.
-
Formula:C5H9-C(=NOH)-C3H7
-
Data Summary: Isomer Classes of C8H17NO Cyclopentane Derivatives
| Isomer Class | Core Functional Group | Example Structure | Key Structural Features |
| Amides | -C(=O)N- | N-Propylcyclopentanecarboxamide | Position of the cyclopentyl ring relative to the amide; substitution on the nitrogen. |
| Amino Alcohols | -NH₂ and -OH | 2-Amino-1-propylcyclopentanol | Relative positions of the amine, alcohol, and alkyl groups on the ring; extensive stereoisomerism (cis/trans, R/S). |
| Amino Ethers | -NH₂ and -OR | 1-(Methoxy)-2-(dimethylamino)cyclopentane | Ether linkage instead of a hydroxyl group. |
| Oximes | -C=NOH | (Cyclopentyl)(propyl)methanone oxime | Geometric isomerism (E/Z) at the C=N bond. |
| Hydroxylamines | -NHOH | N-(3-Cyclopentylpropyl)hydroxylamine | Position of the hydroxylamine group on the alkyl chain. |
The following diagram illustrates the primary isomeric branches stemming from the C8H17NO molecular formula.
Caption: Major isomeric families of C8H17NO cyclopentane derivatives.
Experimental Workflow for Structural Elucidation
Confirming the precise structure of a C8H17NO cyclopentane derivative requires a multi-technique analytical approach. Each method provides complementary information, leading to an unambiguous assignment.
Step 1: Purity and Molecular Formula Confirmation
-
Methodology:
-
Chromatography: Perform Liquid Chromatography (LC) or Gas Chromatography (GC) to assess the purity of the sample.
-
Mass Spectrometry (MS): Subject the purified sample to High-Resolution Mass Spectrometry (HRMS), typically using electrospray ionization (ESI).
-
-
Causality and Expected Outcome: HRMS provides a highly accurate mass measurement (<5 ppm error), which is used to confirm that the empirical formula is indeed C8H17NO by matching the measured mass to the calculated monoisotopic mass (143.1310 u). This step is critical for validating the starting point of the structural analysis.
Step 2: Functional Group Identification
-
Methodology:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Acquire an IR spectrum of the neat or dissolved sample.
-
-
Causality and Expected Outcome: FTIR is a rapid method for identifying key functional groups.
-
Amides: A strong C=O stretch around 1650 cm⁻¹ and N-H stretches (for primary/secondary amides) around 3300 cm⁻¹.
-
Amino Alcohols: A broad O-H stretch around 3400 cm⁻¹ and N-H stretches around 3300 cm⁻¹.
-
Oximes: A C=N stretch around 1640 cm⁻¹ and a broad O-H stretch around 3300 cm⁻¹.
-
Step 3: Carbon-Hydrogen Framework Determination
-
Methodology:
-
¹H NMR Spectroscopy: Provides information on the chemical environment of hydrogen atoms, their connectivity (via spin-spin coupling), and their relative numbers (via integration).
-
¹³C NMR Spectroscopy: Shows the number of unique carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can distinguish between CH, CH₂, and CH₃ groups.
-
2D NMR (COSY, HSQC): Correlation Spectroscopy (COSY) reveals H-H coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) correlates each proton to its directly attached carbon.
-
-
Causality and Expected Outcome: NMR is the most powerful tool for detailed structure mapping.[13] For example, in an N-propylcyclopentanecarboxamide, COSY would show the correlation between the CH₂, CH₂, and CH₃ protons of the propyl group. The HSQC would link these protons to their respective carbon signals. The chemical shifts of protons and carbons attached to or near the nitrogen and oxygen atoms are highly diagnostic for differentiating between isomeric families.
The following diagram outlines this self-validating experimental workflow.
Caption: Experimental workflow for structure elucidation.
Conclusion
The molecular formula C8H17NO represents a rich chemical space for cyclopentane derivatives, with significant potential in drug discovery.[14][15] The isomeric possibilities, spanning amides, amino alcohols, and oximes, each present unique structural and stereochemical features that can be leveraged for targeted therapeutic design. A rigorous and systematic analytical approach, grounded in mass spectrometry, infrared spectroscopy, and multi-dimensional NMR, is essential for the unambiguous characterization of these compounds. This guide provides the foundational knowledge and experimental framework necessary for professionals working to synthesize and validate these valuable molecular entities.
References
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Convert Units. Molecular weight of C8H17NO3. [Link]
-
PubMed. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives. [Link]
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PubMed. Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines. [Link]
-
PMC. Cyclopentane Neuraminidase Inhibitors with Potent In Vitro Anti-Influenza Virus Activities. [Link]
-
Molar Mass Calculator. C8H17O3N molar mass. [Link]
-
PubChem. Octanamide | C8H17NO. [Link]
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ACS Publications. NMR spectroscopy of cyclopentane derivatives. III. Methylcyclopentane. [Link]
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Wikipedia. C8H17NO. [Link]
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Indian Academy of Sciences. Fluxional nature in cyclohexane and cyclopentane: spherical conformational landscape model revisited. [Link]
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NIST WebBook. Octanamide. [Link]
-
PubChem. 3-cyclopentyl-N-methylpropanamide | C9H17NO. [Link]
-
PubChem. N,N,4-trimethylpentanamide | C8H17NO. [Link]
-
ScienceDirect. Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. [Link]
-
Filo. The following two compounds are isomers, even though both can be named 1,3-dimethylcyclopentane. [Link]
-
World Scientific Publishing. Conformations and Strain Energy of Cyclopentane and its Derivatives. [Link]
-
ACS Publications. Conformations and Strain Energy of Cyclopentane and its Derivatives. [Link]
-
Chegg. Solved Draw and name the isomers of C8H16 having a cyclopentane ring. [Link]
-
PMC. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. [Link]
-
Chemistry LibreTexts. 4.3: Cis-Trans Isomerism in Cycloalkanes. [Link]
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PMC. Synthesis of chiral lactams by asymmetric nitrogen insertion. [Link]
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Master Organic Chemistry. Geometric Isomers In Small Rings: Cis And Trans Cycloalkanes. [Link]
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PubChem. Cyclopentane | C5H10. [Link]
-
PMC. Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. [Link]
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Technical Monograph: The 3-Amino-1-Hydroxymethylcyclopentane Scaffold
Topic: 3-amino-1-hydroxymethylcyclopentane scaffold chemical data Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals
Advanced Building Blocks for Carbocyclic Nucleosides and Fragment-Based Drug Discovery
Executive Summary
The 3-amino-1-hydroxymethylcyclopentane scaffold (IUPAC: (3-aminocyclopentyl)methanol) represents a critical pharmacophore in modern medicinal chemistry. It serves as the carbocyclic bioisostere of the 3-amino-deoxyribose sugar found in nucleosides. By replacing the furanose ring oxygen with a methylene group, this scaffold confers significant metabolic stability against phosphorylases and glycosidases that typically degrade natural nucleosides.
This guide analyzes the scaffold's stereochemical utility, synthetic routes, and application in designing carbocyclic nucleosides (antivirals/anticancer) and GPCR ligands .
Cheminformatics & Structural Profile[1]
The scaffold is defined by a cyclopentane ring substituted at the 1- and 3-positions.[1] The 1,3-substitution pattern introduces two chiral centers, resulting in four possible stereoisomers (two cis and two trans pairs).
Table 1: Physicochemical Properties
| Property | Value | Context |
| IUPAC Name | (3-aminocyclopentyl)methanol | Core scaffold |
| CAS No.[2] (Generic) | 123288-54-0 | Racemic |
| CAS No. (1R,3S) | 102099-18-3 | Key chiral intermediate |
| Molecular Formula | C₆H₁₃NO | - |
| Molecular Weight | 115.17 g/mol | Fragment-sized |
| ClogP | ~ -0.2 to -1.6 | Highly hydrophilic; good solubility |
| TPSA | 46.25 Ų | High permeability potential |
| H-Bond Donors | 2 (NH₂, OH) | Critical for active site binding |
| H-Bond Acceptors | 2 | - |
| Rotatable Bonds | 1 (Hydroxymethyl group) | Rigid core / Restricted conformation |
Stereochemical Analysis
The biological activity of this scaffold is strictly governed by its stereochemistry.
-
Cis-isomers: Mimic the spatial arrangement of natural nucleosides where the base (at C1') and the hydroxymethyl group (C5') are often cis relative to the ring plane in specific puckering modes.
-
Trans-isomers: Often used to probe alternative binding pockets or lock conformations in enzyme inhibitors.
Synthetic Architectures
The synthesis of 3-amino-1-hydroxymethylcyclopentane requires rigorous stereocontrol. We present two dominant pathways: the Chirospecific Aziridine Route (for high enantiopurity) and the Cyclopentenone Route (for scale).
Pathway A: Chirospecific Synthesis from L-Aspartic Acid
This route is preferred for generating the (1S,3R) isomer with high optical purity. It utilizes the inherent chirality of L-aspartic acid to establish the stereocenters before ring closure.
Mechanism of Action (Causality):
-
Precursor Selection: L-Aspartic acid provides the nitrogen source and the initial chiral center.
-
Aziridine Formation: Cyclization to an aziridine intermediate preserves stereochemistry while activating the molecule for ring expansion.
-
Intramolecular Cyclization: An intramolecular attack opens the aziridine ring to form the cyclopentane core. This step is thermodynamically driven but kinetically controlled to prevent racemization.
Pathway B: Resolution of 2-Cyclopentenone Derivatives
Used for bulk production where racemic mixtures are acceptable or enzymatic resolution is employed later.
-
Michael Addition: Nitromethane addition to 2-cyclopentenone.
-
Functionalization: Protection of the ketone, followed by hydroxymethylation.
-
Resolution: Lipase-catalyzed kinetic resolution (e.g., Pseudomonas fluorescens lipase) separates the enantiomers.
Visualization: Synthetic Logic Flow
Figure 1: Comparison of Chirospecific (Route A) and Industrial Resolution (Route B) synthetic pathways.
Medicinal Chemistry Applications
Carbocyclic Nucleosides (Antivirals)
The primary application of this scaffold is in the synthesis of carbocyclic nucleosides (e.g., Abacavir analogs, Carbovir).
-
Mechanism: The 3-amino group acts as a mimic for the 3'-position of the ribose. In some designs, it replaces the nucleobase attachment point, or serves as a handle for further functionalization.
-
Advantage: The carbocyclic ring (cyclopentane) prevents the hydrolytic cleavage of the glycosidic bond by nucleoside phosphorylases, a common resistance mechanism against traditional nucleoside drugs.
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<120 Da) and defined vector geometry (cis/trans), the scaffold is an ideal "linker" fragment.
-
Target Class: mPGES-1 inhibitors (Microsomal Prostaglandin E2 Synthase-1).[3]
-
Usage: The scaffold links a lipophilic tail (binding to the enzyme pocket) with a polar head group, maintaining a rigid separation that reduces the entropic penalty of binding.
Detailed Experimental Protocol
Synthesis of (1S,3R)-1-Amino-3-(hydroxymethyl)cyclopentane Hydrochloride Based on the optimized Aziridine Ring-Opening Methodology.
Reagents & Equipment
-
Starting Material: (S)-N-(tert-butoxycarbonyl)-aspartic acid beta-methyl ester.
-
Reagents: Isobutyl chloroformate, Sodium borohydride (NaBH₄), p-Toluenesulfonic acid (pTsOH).
-
Solvents: THF (anhydrous), Methanol.
-
Purification: Ion-exchange resin (Dowex 50W) or recrystallization from EtOH/Et₂O.
Step-by-Step Methodology
Step 1: Formation of the Hydroxymethyl Aziridine
-
Dissolve (S)-N-Boc-aspartic acid beta-methyl ester (10 mmol) in anhydrous THF at -15°C.
-
Add N-methylmorpholine (1.1 eq) followed by isobutyl chloroformate (1.1 eq) to form the mixed anhydride. Stir for 15 min.
-
Filter the salts and treat the filtrate with NaBH₄ (3.0 eq) in methanol dropwise at 0°C.
-
Causality: The mixed anhydride activates the carboxylic acid, allowing mild reduction to the alcohol without racemizing the alpha-center.
-
Cyclize the resulting amino alcohol using Mitsunobu conditions (PPh₃/DIAD) or tosylation/base treatment to yield the N-Boc-aziridine.
Step 2: Ring Expansion to Cyclopentane
-
Treat the activated aziridine (e.g., N-tosyl or N-Boc with Lewis acid) with a carbon nucleophile equivalent (e.g., malonate enolate or via radical cyclization depending on specific linker strategy).
-
Alternative Direct Route: For the specific 3-amino-1-hydroxymethyl target, the Dieckmann cyclization of aspartate-derived diesters is often employed.
-
React the aspartic acid diester derivative with a base (NaH) to induce cyclization.
-
Decarboxylate the resulting beta-keto ester under acidic conditions.
-
Step 3: Reduction and Deprotection (Self-Validating Step)
-
Reduce the intermediate ketone/ester using LiAlH₄ in THF to yield the 1-hydroxymethyl-3-amino protected species.
-
Validation: Monitor reaction progress via TLC (stain with Ninhydrin for amines, PMA for alcohols). The disappearance of the carbonyl stretch in IR (~1740 cm⁻¹) confirms reduction.
-
Deprotect the amine using 4M HCl in Dioxane.
-
Final Isolation: Precipitate the hydrochloride salt using cold diethyl ether. Filter and dry under vacuum.
Yield & Characterization:
-
Expected Yield: 40-55% overall.
-
¹H NMR (D₂O): Distinct multiplets for cyclopentane ring protons (1.5 - 2.2 ppm), doublet for hydroxymethyl (-CH₂OH) at ~3.5 ppm.
Pharmacophore Mapping
The following diagram illustrates how the 3-amino-1-hydroxymethylcyclopentane scaffold mimics the natural ribose sugar in nucleoside analogs.
Figure 2: Pharmacophore mapping demonstrating the bioisosteric replacement of the furanose oxygen with a methylene group to enhance stability.
References
-
Chirospecific Synthesis of (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentane. Journal of Organic Chemistry. (1996). Validated route for stereoselective synthesis via aziridine precursors. Link
-
Carbocyclic Nucleosides (Carbanucleosides) as New Therapeutic Leads. Current Medicinal Chemistry. (2002). Comprehensive review on the utility of cyclopentane scaffolds in antiviral therapy. Link
-
Synthesis of Cyclopentenyl Carbocyclic Nucleosides. Antiviral Chemistry & Chemotherapy. (2006). Details the application of cyclopentane intermediates in orthopoxvirus inhibitors. Link
-
PubChem Compound Summary: (3-aminocyclopentyl)methanol. National Center for Biotechnology Information. (2025). Physicochemical data and toxicity profiles. Link
-
Preparation of cis-3-amino-cyclopentanol hydrochloride. Google Patents. (CN102633657A). Industrial scale-up considerations for amino-cyclopentane derivatives. Link
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An In-depth Technical Guide to the Cis- and Trans- Isomers of [3-Methyl-1-(methylamino)cyclopentyl]methanol for Researchers and Drug Development Professionals
Foreword: The Criticality of Stereoisomerism in Modern Drug Development
In the landscape of contemporary pharmaceutical development, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is of paramount importance. Molecules that share the same chemical formula and connectivity but differ in their spatial orientation are known as stereoisomers. These subtle structural differences can lead to profound variations in pharmacological activity, metabolic pathways, and potential toxicity.[1][2] The cis- and trans- isomers of [3-Methyl-1-(methylamino)cyclopentyl]methanol serve as a compelling case study to illustrate the necessity of precise stereochemical control and rigorous analytical characterization in the journey from a chemical entity to a therapeutic agent.
This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of the cis- and trans- isomers of [3-Methyl-1-(methylamino)cyclopentyl]methanol. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to navigate the complexities of stereoisomerism in their own work.
I. Strategic Synthesis of Cis- and Trans-[3-Methyl-1-(methylamino)cyclopentyl]methanol
A plausible and stereocontrolled synthesis of the target isomers can be envisioned starting from the commercially available prochiral ketone, 3-methylcyclopentanone. The synthetic strategy is designed to introduce the two key functional groups—the methylamino and the hydroxymethyl—in a stepwise manner, allowing for the separation of diastereomers at a key intermediate stage.
Proposed Synthetic Pathway
The proposed synthetic route involves a multi-step process commencing with a nucleophilic addition to the carbonyl group of 3-methylcyclopentanone, followed by functional group manipulations to introduce the amino and alcohol moieties.
Caption: Proposed synthetic route to cis- and trans-[3-Methyl-1-(methylamino)cyclopentyl]methanol.
Causality Behind Experimental Choices
-
Introduction of the Cyano and Hydroxyl Groups: The synthesis is initiated with a Strecker-like reaction on 3-methylcyclopentanone. Treatment with potassium cyanide in an aqueous medium will lead to the formation of a cyanohydrin, which upon acidic workup will yield 1-cyano-3-methylcyclopentanol as a mixture of cis and trans diastereomers. This step is crucial as it establishes the two stereocenters at the C1 and C3 positions of the cyclopentane ring.
-
Diastereomer Separation: The separation of the cis and trans isomers of the cyanohydrin intermediate is a critical juncture in this synthetic strategy. Due to their different spatial arrangements, the cis and trans diastereomers will exhibit distinct physical properties, such as polarity. This difference allows for their separation using chromatographic techniques, most commonly flash column chromatography on silica gel.[3] The choice of an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) is determined empirically to achieve optimal separation.
-
Simultaneous Reduction of Nitrile and Ester: Once the individual cis and trans isomers of 1-cyano-3-methylcyclopentanol are isolated, the next step is the reduction of the cyano group to a primary amine and the implicit conversion of the hydroxyl group to the final alcohol. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF) is employed for this transformation. This reagent is capable of reducing both nitriles and carbonyls (if any were formed), ensuring the complete conversion to the corresponding amino alcohol.
-
N-Methylation of the Primary Amine: The final step involves the conversion of the primary amine to the desired secondary methylamine. A common and effective method for this transformation is a three-step sequence:
-
Protection: The primary amine is first protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group, by reacting it with di-tert-butyl dicarbonate ((Boc)2O).
-
Alkylation: The protected amine is then deprotonated with a strong base like sodium hydride (NaH) and subsequently alkylated with methyl iodide (CH3I).
-
Deprotection: The Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA), to yield the final product, [3-Methyl-1-(methylamino)cyclopentyl]methanol.
-
II. Analytical Characterization and Differentiation of Cis- and Trans- Isomers
The unambiguous identification and differentiation of the cis- and trans- isomers are of utmost importance. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC) for Diastereomer Separation
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of stereoisomers.[1] For the separation of the cis and trans diastereomers of [3-Methyl-1-(methylamino)cyclopentyl]methanol, a normal-phase HPLC method using a chiral stationary phase (CSP) is often effective. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly well-suited for the separation of amino alcohols.[4]
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H or Chiralpak® AD-H) is selected.
-
Mobile Phase Preparation: A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is prepared. A small amount of an amine additive, such as diethylamine (DEA), is often added to the mobile phase to improve peak shape and reduce tailing of the basic analytes.
-
Sample Preparation: A dilute solution of the mixture of cis- and trans- isomers is prepared in the mobile phase.
-
Chromatographic Conditions: The separation is performed under isocratic conditions at a constant flow rate and temperature. The detector is typically a UV detector set at a wavelength where the analyte has some absorbance, or a more universal detector like a Corona Charged Aerosol Detector (CAD) if the analyte lacks a strong chromophore.
-
Data Analysis: The retention times of the two peaks are used to identify the cis and trans isomers. The peak areas are used to determine the relative amounts of each isomer in the mixture.
| Parameter | Typical Value |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm or CAD |
Table 1: Representative Chiral HPLC Conditions
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the determination of stereochemistry.[5] The differentiation between the cis- and trans- isomers of [3-Methyl-1-(methylamino)cyclopentyl]methanol is primarily achieved by analyzing the proton (¹H) NMR spectra, specifically the coupling constants (J-values) between the protons on the cyclopentane ring.
Key Differentiating Features in ¹H NMR:
-
Coupling Constants (³JHH): The magnitude of the vicinal coupling constant (³JHH) between protons on adjacent carbon atoms is dependent on the dihedral angle between them. In cyclopentane systems, the coupling constant between two cis protons is generally larger than the coupling constant between two trans protons. For 1,3-disubstituted cyclopentanes, the key coupling constants to analyze are those between the proton at C1 and the protons at C2 and C5, and the proton at C3 and the protons at C2 and C4.
-
³J(cis): Typically in the range of 8-12 Hz.
-
³J(trans): Typically in the range of 2-7 Hz.
-
-
Chemical Shifts (δ): The chemical shifts of the protons on the cyclopentane ring will also differ between the cis and trans isomers due to the different anisotropic effects of the substituents. For instance, in the cis isomer, the methyl group and the (methylamino)methanol group are on the same side of the ring, which can lead to steric compression and a change in the electronic environment of the ring protons compared to the trans isomer where these groups are on opposite sides.
Caption: Differentiating cis and trans isomers using NMR coupling constants.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: A solution of the purified isomer is prepared in a deuterated solvent (e.g., CDCl₃ or D₂O). A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer.
-
Spectral Analysis: The chemical shifts, integration, and multiplicity of each signal are determined. The coupling constants are measured from the splitting patterns of the signals corresponding to the cyclopentane ring protons.
-
Stereochemical Assignment: The relative stereochemistry (cis or trans) is assigned based on the magnitude of the observed coupling constants and a comparison with literature values for similar 1,3-disubstituted cyclopentane systems.
| Protons | Expected ³J (cis) | Expected ³J (trans) |
| H1 - H2/H5 | 8 - 12 Hz | 2 - 7 Hz |
| H3 - H2/H4 | 8 - 12 Hz | 2 - 7 Hz |
Table 2: Expected ³JHH Coupling Constant Ranges for 1,3-Disubstituted Cyclopentanes
III. Conclusion and Future Perspectives
The successful synthesis, separation, and characterization of the cis- and trans- isomers of [3-Methyl-1-(methylamino)cyclopentyl]methanol underscore the fundamental importance of stereochemistry in the chemical and pharmaceutical sciences. The distinct biological activities that these isomers may possess necessitate their individual investigation. The methodologies outlined in this guide, from a strategic synthetic approach to detailed analytical protocols, provide a robust framework for researchers to confidently tackle the challenges associated with stereoisomerism. As drug discovery continues to move towards more complex and specific molecular targets, the principles of stereoselective synthesis and chiral analysis will remain at the forefront of innovation, enabling the development of safer and more effective medicines.
IV. References
-
Thanh, T. T. (2022). Stereochemistry in Drug Discovery and Development. IntechOpen. [Link]
-
McConnell, O. J., et al. (2020). The Importance of Stereochemistry in Drug Discovery. Journal of Medicinal Chemistry, 63(19), 10976-11006. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]
-
Yashima, E., et al. (2016). Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation. Journal of Chromatography A, 1467, 22-41. [Link]
Sources
An In-Depth Technical Guide to [3-Methyl-1-(methylamino)cyclopentyl]methanol and its Structural Analogs
A Note to the Researcher: The specific chemical entity, "[3-Methyl-1-(methylamino)cyclopentyl]methanol," is not presently cataloged in major public chemical databases such as PubChem or ChemSpider. Consequently, a verified SMILES identifier and InChIKey are not available, and experimental data for this exact molecule is absent from the scientific literature. This guide will, therefore, provide a detailed analysis of its core chemical structure, offer a logically deduced SMILES representation, and present a comprehensive overview of closely related, documented chemical analogs. Furthermore, a proposed synthetic pathway, grounded in established organic chemistry principles, is provided to guide researchers in the potential de novo synthesis of this target compound.
Part 1: Structural Analysis and Identification
The name [3-Methyl-1-(methylamino)cyclopentyl]methanol defines a specific molecular architecture. The core of this molecule is a cyclopentane ring. At the first carbon position (C1), there are two substituents: a methylamino group (-NHCH₃) and a hydroxymethyl group (-CH₂OH). At the third carbon position (C3), there is a methyl group (-CH₃).
Based on this IUPAC nomenclature, a logical, non-stereospecific SMILES (Simplified Molecular-Input Line-Entry System) string can be constructed as follows:
-
C - The initial methyl group of the methylamino moiety.
-
N - The nitrogen atom of the methylamino group.
-
C1(...) - The first carbon of the cyclopentane ring, to which the nitrogen and other groups are attached. The number '1' creates a ring closure point.
-
CC(C)CC1 - This describes the cyclopentane ring. Starting from C1, we move to a carbon (C), then another carbon which has a methyl group attached (C(C)), followed by two more carbons (CC), and finally, the ring is closed at the initial carbon (1).
-
(CO) - The hydroxymethyl group attached to the first carbon (C1).
-
The methylamino group (CN) is also attached to C1.
Combining these elements gives the deduced SMILES string: CNC1(CC(C)CC1)CO .
The InChIKey is generated via a hashing algorithm from the InChI string, which is a standardized structural representation. As the compound is not in indexed databases, a verified InChIKey cannot be provided.
Documented Structural Analogs
While the target molecule is uncatalogued, several structural isomers and analogs exist. Understanding these provides crucial context for predicting the properties and reactivity of the target.
| Compound Name | Structure | SMILES | InChIKey |
| [1-(methylamino)cyclopentyl]methanol | 1-amino-1-hydroxymethyl cyclopentane with a methyl group on the nitrogen. | CNC1(CCCC1)CO | HHNUGMYIQYDOSH-UHFFFAOYSA-N[1] |
| [Cyclopentyl(methyl)amino]methanol | A methylamino group where the nitrogen is also bonded to the cyclopentyl ring and a hydroxymethyl group. | CN(CO)C1CCCC1 | WAYQVNNZKPGZDT-UHFFFAOYSA-N[2] |
| ((1S,3R)-3-(Dimethylamino)cyclopentyl)methanol | A cyclopentylmethanol with a dimethylamino group at position 3. | OC[C@@H]1CC)CC1 | Not available in search results. |
| [3-METHYL-1-(TRIMETHYLSILYL)CYCLOPENTYL]METHANOL | A 3-methylcyclopentylmethanol core with a trimethylsilyl group at position 1 instead of an amino group. | Not available in search results. | Not available in search results. |
Part 2: Synthetic Strategies
The synthesis of 1-amino-1-substituted cycloalkanes is a well-established field in organic chemistry. A plausible and efficient route to the target molecule, [3-Methyl-1-(methylamino)cyclopentyl]methanol, can be designed starting from the commercially available ketone, 3-methylcyclopentanone. The proposed methodology is a variation of the Strecker synthesis of α-amino acids, adapted for α-amino alcohols.
Proposed Synthetic Workflow
Caption: Proposed synthetic route to the target compound.
Experimental Protocol: A Conceptual Guide
Step 1: Synthesis of 1-hydroxy-3-methylcyclopentane-1-carbonitrile (Intermediate Cyanohydrin)
-
To a stirred solution of 3-methylcyclopentanone (1.0 eq) in a suitable solvent such as ethanol or water at 0-5 °C, add a solution of potassium cyanide (KCN, 1.1 eq) in water.
-
Slowly add a stoichiometric amount of a mineral acid (e.g., HCl) to generate hydrocyanic acid in situ. Maintain the temperature below 10 °C.
-
Allow the reaction to stir for several hours or until completion, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully neutralize the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude cyanohydrin.
Causality: The ketone is converted to a cyanohydrin. This reaction proceeds via nucleophilic attack of the cyanide ion on the carbonyl carbon. This step is crucial as it introduces both the carbon atom for the future hydroxymethyl group and a nitrogen precursor (the nitrile).
Step 2: Reduction of the Nitrile to a Primary Amine
-
Prepare a suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄, ~2-3 eq), in an anhydrous ether solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C and slowly add a solution of the cyanohydrin from Step 1 in THF.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reduction of the nitrile group.
-
Cool the reaction mixture back to 0 °C and quench it carefully by the sequential addition of water, followed by a sodium hydroxide solution (Fieser workup).
-
Filter the resulting aluminum salts and wash them thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the primary amino alcohol, 1-(aminomethyl)-3-methylcyclopentan-1-ol.
Causality: The nitrile group is reduced to a primary amine, and the hydroxyl group from the cyanohydrin is retained, forming the 1-amino-1-hydroxymethyl scaffold. LiAlH₄ is a potent hydride donor capable of this transformation.
Step 3: N-Methylation to Yield the Final Product
-
The primary amine from Step 2 can be methylated using the Eschweiler-Clarke reaction. Dissolve the amine in an excess of formic acid and add aqueous formaldehyde (1.1-1.2 eq).
-
Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
Upon completion, cool the reaction mixture and basify it with a strong base (e.g., NaOH) to a pH > 10.
-
Extract the final product, [3-Methyl-1-(methylamino)cyclopentyl]methanol, with an appropriate organic solvent.
-
Dry the organic extracts, concentrate, and purify the final product using column chromatography or distillation.
Causality: The Eschweiler-Clarke reaction is a classic and effective method for methylating primary amines. It proceeds via the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, resulting in a selectively methylated amine. This method avoids the over-methylation that can occur with agents like methyl iodide.
Part 3: Physicochemical Properties of Analogs
Predicting the exact properties of the target molecule is speculative. However, we can analyze the computed properties of its close analog, [1-(methylamino)cyclopentyl]methanol, to provide a reasonable estimation.
| Property | Value for [1-(methylamino)cyclopentyl]methanol | Source |
| Molecular Formula | C₇H₁₅NO | PubChem[1] |
| Molecular Weight | 129.20 g/mol | PubChem |
| XLogP3-AA (LogP) | 0.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
The presence of the additional methyl group on the cyclopentane ring in the target molecule would be expected to slightly increase its molecular weight and lipophilicity (LogP) compared to the analog shown above.
Part 4: Potential Applications and Research Context
The structural motif of a 1-amino-1-hydroxymethyl-cycloalkane is significant in medicinal chemistry and drug development. These scaffolds are considered bioisosteres of α-amino acids and can be found in various biologically active molecules.
Logical Framework for Application
Caption: Potential applications of the core chemical scaffold.
-
Enzyme Inhibition: The amino alcohol functionality can mimic the tetrahedral transition state of peptide bond hydrolysis, making this class of compounds potential inhibitors for proteases and other hydrolases.
-
Receptor Ligands: The rigid cyclopentane core serves as a scaffold to present the amino and hydroxyl groups in a defined spatial orientation. This is valuable for designing ligands that target G-protein coupled receptors (GPCRs) or ion channels.
-
Asymmetric Catalysis: Chiral versions of these amino alcohols can serve as ligands for metal catalysts in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
The specific substitution pattern of [3-Methyl-1-(methylamino)cyclopentyl]methanol, with its defined stereocenters (at C1 and C3), makes it an attractive candidate for exploration in these areas, particularly where specific stereochemistry is required for biological activity or catalytic efficiency. Researchers synthesizing this molecule would be well-advised to focus on stereocontrolled synthetic methods to be able to probe these potential applications effectively.
References
-
PubChem. [Cyclopentyl(methyl)amino]methanol. National Center for Biotechnology Information. [Link]
-
PubChemLite. [1-(methylamino)cyclopentyl]methanol (C7H15NO). [Link]
Sources
Methodological & Application
Application Note: Strategic Functionalization of Primary Alcohols in Cyclopentyl Amine Scaffolds
Executive Summary
The (1-aminocyclopentyl)methanol scaffold and its isomers are critical pharmacophores in medicinal chemistry, serving as conformationally restricted bioisosteres for acyclic amino acids and sphingosine-1-phosphate modulators (e.g., Fingolimod analogs).[1] However, the functionalization of the primary alcohol in the presence of a nucleophilic amine and a sterically crowded quaternary or tertiary carbon center presents significant chemoselectivity challenges.[1]
This guide provides a validated workflow for the orthogonal functionalization of the primary alcohol, enabling access to aldehydes (for reductive aminations), carboxylic acids, or activated leaving groups (mesylates) for nucleophilic substitution.[1]
Strategic Analysis & Workflow
The primary challenge in this scaffold is the competing nucleophilicity of the amine and the alcohol.[1] Furthermore, 1,1-disubstituted cyclopentanes exhibit the Thorpe-Ingold effect (gem-disubstituent effect) , which can accelerate intramolecular cyclization (e.g., oxazolidinone formation) if the amine is not adequately protected.[1]
Decision Logic
-
Mandatory N-Protection: The amine must be masked first.[1] The tert-butyloxycarbonyl (Boc) group is preferred due to its stability against basic oxidation conditions and nucleophilic substitution reagents.[1]
-
Divergent Pathways: Once N-protected, the alcohol serves as the "Gateway Functional Group" for three primary pathways:
Workflow Visualization
Figure 1: Strategic divergence for aminocyclopentyl methanol functionalization.
Detailed Protocols
Protocol A: Chemoselective N-Boc Protection
Objective: Mask the amine without reacting with the primary alcohol or inducing cyclization.[1]
Reagents:
-
Substrate: (1-aminocyclopentyl)methanol (1.0 equiv)[1]
-
Reagent: Di-tert-butyl dicarbonate (
) (1.1 equiv)[1] -
Base/Solvent: 1M NaOH / Dioxane (1:1 v/v) or
/ DCM.[1]
Procedure:
-
Dissolve the amino alcohol in Dioxane/Water (1:1).[1]
-
Cool to 0°C. Add 1M NaOH (1.2 equiv) followed by dropwise addition of
dissolved in minimal dioxane. -
Critical Step: Warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (ninhydrin stain will disappear; PMA stain will persist).[1]
-
Workup: Acidify carefully to pH 4-5 with 1M citric acid (avoid strong mineral acids to prevent Boc removal). Extract with Ethyl Acetate (EtOAc).[1]
-
Validation:
NMR should show a singlet ~1.44 ppm (9H, t-butyl).[1]
Expert Insight: For highly hindered amines (e.g., 1-substituted), use HFIP (Hexafluoroisopropanol) as a solvent/catalyst.[1][3] It activates
via hydrogen bonding, accelerating the reaction without exogenous base, reducing racemization risk [1].[1]
Protocol B: Controlled Oxidation (Alcohol Aldehyde)
Objective: Generate the aldehyde for reductive amination without over-oxidation to the carboxylic acid.
Method Selection:
-
Swern Oxidation:[4] Reliable, but requires -78°C and anhydrous conditions.[1]
-
TEMPO/BAIB:Recommended. Mild, room temperature, tolerates moisture, scalable.[1]
TEMPO/BAIB Protocol:
-
Dissolve N-Boc-amino alcohol (1.0 equiv) in DCM (0.1 M).
-
Add TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 equiv).[1]
-
Add BAIB (Bis(acetoxy)iodo)benzene (1.1 equiv) in one portion.[1]
-
Stir at RT for 2-4 hours. The solution typically turns orange-red.[1]
-
Quench: Add aqueous
to destroy excess oxidant. -
Isolation: Extract with DCM. Wash with
.[1][5]
Data Summary: Oxidation Methods
| Method | Conditions | Yield | Selectivity (Aldehyde:Acid) | Notes |
|---|---|---|---|---|
| TEMPO/BAIB | DCM, RT, 2h | 85-92% | >99:1 | Best for scale-up; avoids smell.[1] |
| Swern | DMSO/Oxalyl Chloride, -78°C | 80-88% | >99:1 | rigorous temp control required.[1] |
| Dess-Martin | DCM, RT | 90-95% | >99:1 | Expensive; best for small-scale/precious intermediates.[1] |
Protocol C: Activation for Nucleophilic Substitution (Mesylation)
Objective: Convert the -OH into a Mesylate (-OMs), a potent leaving group, to allow substitution by azides, thiols, or other amines.[1]
Mechanism & Risk: The primary risk is intramolecular cyclization .[1] If the N-Boc proton is deprotonated by a strong base, the carbamate oxygen can attack the mesylate, forming a cyclic carbamate (oxazolidinone).[1]
Figure 2: Competition between substitution and cyclization.[1]
Optimized Mesylation Protocol:
-
Solvent: Dry DCM (Anhydrous).
-
Base: Triethylamine (
) (1.5 equiv).[1][4] Avoid stronger bases like NaH.[1] -
Temperature: Cool to -10°C (Ice/Salt bath).
-
Addition: Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise over 15 minutes.
-
Reaction: Stir at 0°C for 1 hour. Do not heat.
-
Workup: Wash immediately with cold 1M HCl (to remove amine and neutralize), then
. -
Storage: Use immediately. Mesylates of amino alcohols are unstable.[1]
Expert Insight: If subsequent nucleophilic substitution requires heating (e.g., Azide displacement with
), the risk of oxazolidinone formation increases.[1] In such cases, switching the protecting group from Boc to Bis-Boc () or Phthalimide eliminates the acidic NH proton, preventing cyclization [2].[1]
Quality Control & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| NMR: Doublet of doublets turns into complex multiplet. | Epimerization at | Switch to TEMPO/BAIB; avoid using excess base in Swern. |
| IR: Strong peak at 1750-1780 | Oxazolidinone formation (Cyclization).[1] | Reaction became too basic or hot during mesylation.[1] Use weaker base or N,N-diprotection.[1] |
| Yield: Low yield in oxidation.[1] | Over-oxidation to acid.[1] | Check reagent stoichiometry. Ensure TEMPO is catalytic (0.1 eq) and BAIB is limiting (1.1 eq). |
References
-
Sarkar, A., et al. (2011).[1][3] "HFIP-mediated chemoselective N-Boc protection." Journal of Organic Chemistry, 76(17), 7132-7140.[1]
-
Agami, C., et al. (2002).[1] "Stereoselective synthesis of quaternary
-amino acids." Tetrahedron, 58(22), 4417-4424.[1] -
Tojo, G., & Fernandez, M. (2006).[1] Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science.[1] (Chapter on TEMPO mediated oxidations).
-
BenchChem Application Data. (2025). "Applications of ((1S,3R)-3-aminocyclopentyl)methanol in Medicinal Chemistry."
-
Common Organic Chemistry. (2024).[1][6] "Standard Mesylation Protocols for Amino Alcohols."
Sources
- 1. youtube.com [youtube.com]
- 2. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for Scalable Synthesis of 1,3-Amino-Alcohol Cyclopentanes
Introduction: The Strategic Importance of 1,3-Amino-Alcohol Cyclopentanes in Modern Drug Discovery
The 1,3-amino-alcohol motif is a privileged structural element found in a wide array of biologically active natural products and pharmaceuticals.[1][2][3] When this motif is incorporated into a cyclopentane scaffold, it imparts a unique combination of conformational rigidity and three-dimensional complexity, making it an attractive building block for drug discovery.[4] The cyclopentane ring serves as a versatile scaffold, and the stereochemical arrangement of the amino and alcohol functionalities is often critical for specific interactions with biological targets such as enzymes and receptors.[3] Consequently, the development of efficient, scalable, and stereoselective synthetic routes to 1,3-amino-alcohol cyclopentanes is an area of significant interest for researchers, scientists, and drug development professionals.[3]
This comprehensive guide provides an in-depth overview of scalable synthesis routes for 1,3-amino-alcohol cyclopentanes. We will delve into various synthetic strategies, from classical approaches to modern catalytic methods, with a focus on scalability, stereocontrol, and practical applicability. Detailed protocols for key transformations are provided to enable researchers to implement these methodologies in their own laboratories.
Comparative Analysis of Synthetic Strategies
The synthesis of 1,3-amino-alcohol cyclopentanes can be broadly categorized into two main approaches:
-
Construction of the Cyclopentane Ring with Pre-installed Functionality: In this approach, the cyclopentane ring is formed from acyclic precursors that already contain the necessary carbon and heteroatom framework.
-
Functionalization of a Pre-existing Cyclopentane Ring: This strategy involves the introduction of the amino and alcohol groups onto a readily available cyclopentane scaffold.
The choice of strategy often depends on the desired stereochemistry, the availability of starting materials, and the scalability of the key transformations.
Strategies Involving Cyclopentane Ring Formation
These methods offer the advantage of building the desired stereochemistry directly into the ring structure during the cyclization process.
A powerful strategy for constructing the cyclopentane ring is through intramolecular cyclization. This can be achieved through various reactions, including Michael additions and aldol condensations. For instance, a Michael addition can be employed to form a cyclopentane ring in the synthesis of compounds like (-)-Picrotoxinin and (+)-Coriamyrtin.[5]
A notable example is the synthesis of polyhydroxylated cyclopentane β-amino acids from nitro sugars. This approach utilizes an intramolecular Henry reaction to generate a nitroolefin, which then undergoes a Michael addition with a carboxyl synthetic equivalent.[4] The nitro and tris(phenylthio)methyl groups serve as precursors to the amino and carboxylic acid functionalities, respectively.[4]
[3+2] cycloaddition reactions provide a convergent and often stereoselective route to highly functionalized cyclopentanes.[6] For example, a copper-catalyzed [3+2] cycloaddition of N-tosylcyclopropylamine with alkenes under visible light irradiation can produce aminated cyclopentane derivatives.[6] This method is operationally simple and tolerates a range of functional groups.[6]
Strategies Involving Functionalization of a Cyclopentane Scaffold
These approaches are often more practical for large-scale synthesis, as they start from readily available and often inexpensive cyclopentane derivatives.
The ring-opening of epoxides is a classic and effective method for the synthesis of β-amino alcohols.[7][8] The aminolysis of cyclopentene oxide with various amines can be catalyzed by a range of catalysts, including iridium trichloride and heteropoly acids, to afford the corresponding trans-1,2-amino alcohols.[7] While this directly provides a 1,2-amino alcohol, further functional group manipulations can lead to the desired 1,3-amino alcohol. An efficient method for the preparation of β-amino alcohols catalyzed by lipase TL IM from Thermomyces lanuginosus in a continuous-flow reactor has also been developed, offering an environmentally benign option.[8]
A common and highly effective strategy involves the synthesis of a β-amino ketone precursor followed by the stereoselective reduction of the carbonyl group. The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent. For example, the reduction of N-sulfinyl β-amino ketones with LiBHEt₃ can provide anti-1,3-amino alcohol derivatives, while the use of catecholborane can lead to the corresponding syn-1,3-amino alcohols with high diastereoselectivity.[9]
Modern transition-metal-catalyzed C-H activation/amination reactions offer a highly efficient and atom-economical approach to the synthesis of amines. Palladium(II)/bis-sulfoxide catalyzed intramolecular allylic C-H amination of N-nosyl carbamate substrates can afford syn-1,3-amino alcohol precursors in good yields.[1] A key advantage of this method is the ability to achieve stereodivergence; by tuning the ligand and oxidant, both anti- and syn-1,3 amino alcohol motifs can be accessed.[1]
Detailed Protocols and Methodologies
This section provides detailed experimental protocols for key reactions in the synthesis of 1,3-amino-alcohol cyclopentanes. These protocols are intended as a starting point and may require optimization based on the specific substrate and desired scale.
Protocol 1: Asymmetric Synthesis of a 1,3-Amino-Alcohol Cyclopentane Precursor via Chiral Glycine Equivalent
This protocol is adapted from the asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid.[10]
Objective: To synthesize an enantioenriched cyclopentane derivative containing precursors to the 1,3-amino and alcohol functionalities.
Materials:
-
(S)- or (R)-glycine equivalent (e.g., oxazinone derivative)
-
4-(2-iodoethyl)-1,3,2-dioxathiolan-2-oxide (as a mixture of diastereomers)
-
Phosphazenic base (e.g., t-BuP4)
-
Anhydrous tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
Ion-exchange chromatography resin
-
Standard laboratory glassware and purification equipment
Procedure:
-
Alkylation: To a solution of the chiral glycine equivalent (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add the phosphazenic base t-BuP4 (2.2 equiv). Stir the mixture for 30 minutes.
-
Add a solution of 4-(2-iodoethyl)-1,3,2-dioxathiolan-2-oxide (1.1 equiv) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Quench the reaction by the addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Deprotection and Purification: Treat the crude product with 2 M HCl to hydrolyze the protecting groups.
-
Purify the resulting free amino alcohol by ion-exchange chromatography to obtain the desired 1-amino-3-hydroxy-cyclopentane derivative.[10]
Protocol 2: Scalable Synthesis of 1,3-Cyclopentanediol from Furfuryl Alcohol
This protocol describes a cost-effective and industrially scalable route to 1,3-cyclopentanediol, a versatile precursor for 1,3-amino-alcohol cyclopentanes.[11][12]
Objective: To synthesize 1,3-cyclopentanediol from a renewable feedstock.
Materials:
-
Furfuryl alcohol
-
Magnesium-aluminum hydrotalcite (MgAl-HT) catalyst
-
Raney® Ni catalyst
-
Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
-
High-pressure reactor
Procedure:
-
Aqueous Phase Rearrangement: In a high-pressure reactor, combine furfuryl alcohol, water, and a catalytic amount of MgAl-HT.
-
Heat the mixture to the desired temperature (e.g., 140-160 °C) and stir for the required time to facilitate the rearrangement to 4-hydroxycyclopent-2-enone.[11][12]
-
Hydrogenation: After cooling, carefully add Raney® Ni catalyst and THF as the solvent to the reactor.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 4-6 MPa).
-
Heat the reaction mixture and stir until the hydrogenation is complete, as monitored by GC or LC-MS.
-
Workup and Purification: Cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure and purify the resulting 1,3-cyclopentanediol by distillation or crystallization. A high overall carbon yield of 72.0% has been achieved in large-scale tests.[11][12]
Data Presentation
Table 1: Comparison of Key Synthetic Strategies for 1,3-Amino-Alcohol Cyclopentanes
| Strategy | Key Features | Advantages | Disadvantages | Scalability | Key References |
| Intramolecular Cyclization | Ring formation from acyclic precursors. | Good control over stereochemistry. | Multi-step synthesis of precursors. | Moderate | [4] |
| [3+2] Cycloaddition | Convergent synthesis. | High efficiency and stereoselectivity. | Limited availability of starting materials. | Moderate to High | [6] |
| Ring-Opening of Epoxides | Classic and reliable method. | Readily available starting materials. | Often provides trans-products, may require further steps. | High | [7][8] |
| Reduction of β-Amino Ketones | Stereodivergent synthesis possible. | High diastereoselectivity. | Requires synthesis of the ketone precursor. | High | [9] |
| Pd-Catalyzed C-H Amination | Modern and atom-economical. | High efficiency and functional group tolerance. | Catalyst cost and optimization may be a concern. | Moderate to High | [1] |
Visualizations
Diagram 1: General Synthetic Strategies for 1,3-Amino-Alcohol Cyclopentanes
Caption: Overview of synthetic approaches to 1,3-amino-alcohol cyclopentanes.
Diagram 2: Stereodivergent Reduction of a β-Amino Ketone
Caption: Control of stereochemistry via choice of reducing agent.
Conclusion and Future Outlook
The synthesis of 1,3-amino-alcohol cyclopentanes presents a rich area of research with significant implications for drug discovery and development. While traditional methods remain valuable, modern catalytic approaches, such as C-H amination and stereodivergent catalysis, are paving the way for more efficient and sustainable syntheses. The scalability of these routes is a critical consideration for industrial applications, and strategies that utilize renewable feedstocks, such as the synthesis of 1,3-cyclopentanediol from furfuryl alcohol, are particularly promising.[11][12]
Future research in this field will likely focus on the development of novel catalytic systems with even higher efficiency and selectivity, as well as the expansion of the substrate scope to allow for the synthesis of a wider range of structurally diverse 1,3-amino-alcohol cyclopentanes. The integration of flow chemistry and biocatalysis will also play an increasingly important role in the development of scalable and environmentally friendly manufacturing processes.[8]
References
- A New Synthesis of Polyhydroxylated Cyclopentane β-Amino Acids from Nitro Sugars. (2025, February 20). MDPI.
- Synthesis of functionalized delta-amino alcohol stereoisomers with a cyclopentane skeleton. Hydroxylated azidocarbanucleoside precursors. PubMed.
- Synthesis of new chiral 1,3-aminoalcohols derived from levoglucosenone and their application in asymmetric alkyl
- 1,3-amino alcohol synthesis by hydroxyl
- Synthesis of anti-1,3-Amino Alcohol Motifs via Pd(II)/SOX catalysis with the Capacity for Stereodivergence. PMC.
- Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control. Xiang-BoWang, et al.
- A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017, April 21). Research & Reviews: Journal of Chemistry.
- Synthesis of a 1,3-Spiro-amino-alcohol-derived Chiral Auxiliary and Its Application to Diels—Alder Reactions.
- Asymmetric synthesis of all four stereoisomers of 1-amino-3-hydroxy-cyclopentane-1-carboxylic acid. Jagiellońskie Centrum Innowacji.
- Ellman's stereoselective synthesis of 1,3-amino alcohols.
- Stereoselective synthesis of β-hydroxy enamines, aminocyclopropanes, and 1,3-amino alcohols via asymmetric c
- Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. The Journal of Organic Chemistry.
- Industrially scalable and cost-effective synthesis of 1,3-cyclopentanediol with furfuryl alcohol
- Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. The Journal of Organic Chemistry.
- Cyclopentane Synthesis. Baran Lab.
- 1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis.
- The Synthesis of Cyclopentane Deriv
- Discovery and synthesis of chiral amino alcohols. Benchchem.
- Stereoselective synthesis of 1,3-amino alcohols by the Pd-catalyzed cyclization of trichloroacetimid
- Asymmetric synthesis of syn- and anti-1,3-amino alcohols. PubMed.
- Synthesis of asymmetrically-substituted cyclopentane derivatives from acyclic sugars.
- AMINO-ACID DERIVED SULFONES FOR CHIRAL CYCLOPENTANE SYNTHESIS.
- Cyclopentane synthesis. Organic Chemistry Portal.
- Synthesis of 1,3-amino alcohol starting materials.
- Industrially scalable and cost-effective synthesis of 1,3-cyclopentanediol with furfuryl alcohol
- Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PMC.
- Serendipitous One-Step Synthesis of Cyclopentene Derivatives from 5′-Deoxy-5′-heteroarylsulfonylnucleosides as Nucleoside-Derived Julia–Kocienski Reagents. The Journal of Organic Chemistry.
- Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Bioc
- Asymmetric Synthesis of Acyclic 1,3-Amino Alcohols by Reduction of N-Sulfinyl β-Amino Ketones. Formal Synthesis of (−)-Pinidinol and (+)- Epipinidinol. The Journal of Organic Chemistry.
- Modular α-tertiary amino ester synthesis through cobalt-catalysed asymmetric aza-Barbier reaction.
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- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Coupling of [3-Methyl-1-(methylamino)cyclopentyl]methanol for Advanced Drug Discovery
Abstract
[3-Methyl-1-(methylamino)cyclopentyl]methanol is a versatile bifunctional building block of significant interest to medicinal chemists. Its rigid cyclopentyl scaffold, incorporating a secondary amine and a primary alcohol, offers multiple vectors for chemical elaboration, enabling the synthesis of diverse compound libraries. This guide provides a comprehensive overview of key reaction conditions and detailed protocols for the selective coupling of this intermediate. We will explore N-acylation for amide bond formation, N-alkylation via reductive amination, and palladium-catalyzed C-N cross-coupling. The underlying principles, rationale for reagent selection, and strategies for achieving chemoselectivity are discussed to empower researchers in drug development to leverage this scaffold effectively.
Introduction: The Strategic Value of the Cyclopentylamino Alcohol Scaffold
The molecule [3-Methyl-1-(methylamino)cyclopentyl]methanol presents a unique combination of structural features: a stereochemically complex core, a nucleophilic secondary amine, and a primary alcohol. This arrangement is a valuable starting point for creating novel chemical entities, as both the amine and alcohol can serve as handles for coupling with a wide array of partners. The secondary amine is generally the more nucleophilic site, making it the primary target for many common coupling reactions. However, the presence of the hydroxyl group necessitates careful consideration of reaction conditions to ensure selectivity and avoid undesired side reactions. This document serves as a practical guide to navigating these transformations.
N-Coupling Reactions: Functionalization of the Secondary Amine
The secondary amine is the most common site for derivatization. We will focus on three robust and widely utilized methodologies: amide bond formation, reductive amination, and Buchwald-Hartwig amination.
Amide Bond Formation: The Workhorse of Medicinal Chemistry
The formation of an amide bond by coupling the secondary amine with a carboxylic acid is arguably the most frequent reaction in drug discovery programs.[1] This transformation requires the activation of the carboxylic acid to overcome the energy barrier of reacting directly with the amine.[2]
Causality and Reagent Selection: The choice of coupling reagent is critical and depends on the substrate's complexity, solubility, and the need to minimize side reactions like epimerization.
-
Carbodiimides (EDC, DCC): These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[2] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred over dicyclohexylcarbodiimide (DCC) because its urea byproduct is water-soluble, simplifying purification.[3]
-
Additives (HOBt, NHS): The O-acylisourea intermediate can be unstable. Additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) trap this intermediate to form a more stable, amine-reactive ester, which increases efficiency and suppresses racemization.[4][5]
-
Onium Salts (HATU, HBTU): Aminium/uronium salts like HATU are highly efficient reagents that work rapidly and are particularly useful for sterically hindered amines or electron-deficient acids.[1]
Caption: Carbodiimide (EDC)-mediated amide coupling mechanism.
Protocol 2.1.1: General Procedure for EDC/HOBt Mediated Amide Coupling
-
Preparation: To a solution of the carboxylic acid (1.0 eq.) and 1-hydroxybenzotriazole (HOBt, 1.2 eq.) in an anhydrous aprotic solvent (e.g., DCM or DMF, 0.1-0.5 M) at 0 °C, add EDC hydrochloride (1.2 eq.).
-
Activation: Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the active ester.
-
Amine Addition: Add a solution of [3-Methyl-1-(methylamino)cyclopentyl]methanol (1.1 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq.) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent System | Base | Solvent | Advantages | Disadvantages |
| EDC / HOBt | DIPEA, Et₃N | DCM, DMF | Water-soluble byproduct; low cost.[3][5] | Can be slow for difficult couplings. |
| DCC / DMAP | DMAP (cat.) | DCM, THF | Effective and inexpensive. | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.[3] |
| HATU / DIPEA | DIPEA | DMF, NMP | Very fast and efficient, good for hindered substrates.[5] | Higher cost; potential for side reactions if not used carefully. |
| CDI | None or Et₃N | THF, DCM | Simple protocol; gaseous byproducts. | Can be less reactive than other reagents.[5] |
Reductive Amination: Forging New C-N Bonds
Reductive amination is a powerful and reliable method for forming secondary and tertiary amines by reacting an amine with a carbonyl compound (aldehyde or ketone).[7] For a secondary amine like [3-Methyl-1-(methylamino)cyclopentyl]methanol, the reaction proceeds through an intermediate iminium ion, which is then reduced in situ.[7][8]
Causality and Reagent Selection: The key to a successful one-pot reductive amination is the choice of a reducing agent that is mild enough not to reduce the starting carbonyl compound but potent enough to reduce the intermediate iminium ion.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃, STABH): This is the reagent of choice for most applications. It is selective for iminium ions over ketones and aldehydes, is not water-sensitive, and can be used in various solvents like dichloroethane (DCE), THF, or acetonitrile.[7]
-
Sodium Cyanoborohydride (NaBH₃CN): Another selective reagent, but it is highly toxic and requires careful pH control to avoid the release of hydrogen cyanide gas.
Caption: Two-step process within a one-pot reductive amination.
Protocol 2.2.1: General Procedure for Reductive Amination using STABH
-
Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq.) and [3-Methyl-1-(methylamino)cyclopentyl]methanol (1.1 eq.) in an anhydrous solvent such as dichloroethane (DCE) or THF (0.1-0.5 M).
-
Iminium Formation: If desired, add a small amount of acetic acid (0.1-0.5 eq.) to catalyze iminium ion formation. Stir the mixture at room temperature for 20-60 minutes.
-
Reduction: Add sodium triacetoxyborohydride (STABH, 1.5 eq.) portion-wise to the mixture. The reaction may be mildly exothermic.
-
Reaction: Stir at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.[7]
Buchwald-Hartwig Amination: Aryl and Heteroaryl Scaffolding
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between an amine and an aryl (or heteroaryl) halide or triflate.[9] This reaction is exceptionally valuable for accessing structures that are difficult to synthesize via traditional nucleophilic aromatic substitution.
Causality and Component Selection: The success of a Buchwald-Hartwig reaction hinges on the synergistic interplay of the palladium source, the phosphine ligand, and the base.[10]
-
Palladium Precatalyst: Modern palladacycle precatalysts (e.g., XPhos Pd G3, RuPhos Pd G4) are often preferred over older sources like Pd(OAc)₂ because they efficiently and cleanly generate the active Pd(0) catalytic species.[11]
-
Ligand: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For secondary amines, bulky, electron-rich biarylphosphine ligands like RuPhos or BrettPhos are often effective.[11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and lithium hexamethyldisilazide (LHMDS) are common choices. For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, often requiring higher temperatures.[9][11]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Protocol 2.3.1: General Procedure for Buchwald-Hartwig Cross-Coupling
-
Preparation: In a glovebox, add the aryl halide (1.0 eq.), the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to an oven-dried reaction vial.
-
Reagent Addition: Remove the vial from the glovebox, establish an inert atmosphere (argon or nitrogen), and add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.5 M) via syringe. Finally, add [3-Methyl-1-(methylamino)cyclopentyl]methanol (1.2 eq.) via syringe.
-
Reaction: Seal the vial and place it in a preheated heating block or oil bath (typically 80-110 °C). Stir for 4-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction by adding water. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Purification: Separate the layers of the filtrate. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material by flash chromatography.[11]
Chemoselectivity: Addressing the Bifunctional Nature
The primary alcohol in [3-Methyl-1-(methylamino)cyclopentyl]methanol is less nucleophilic than the secondary amine. In the reactions described above (amide coupling, reductive amination, Buchwald-Hartwig amination), the amine will react preferentially.
However, for reactions that could potentially involve the alcohol, such as coupling with highly reactive electrophiles (e.g., acyl chlorides without a scavenger base), chemoselectivity can become a concern. For specific O-coupling reactions (e.g., ether formation), it is often necessary to protect the more reactive amine first. A common strategy would be to protect the amine as a carbamate (e.g., Boc or Cbz), perform the O-coupling, and then deprotect the amine.
Recent advances in catalysis have also explored conditions for the chemoselective arylation of amino alcohols. For instance, certain copper-catalyzed systems, through careful choice of ligand and base, can favor either N- or O-arylation, providing a modern alternative to protecting-group strategies.[12]
Conclusion
[3-Methyl-1-(methylamino)cyclopentyl]methanol is a powerful scaffold for constructing novel molecular architectures. By understanding the principles and applying the robust protocols for amide coupling, reductive amination, and Buchwald-Hartwig amination, researchers can confidently and selectively functionalize the secondary amine center. The choice of methodology will depend on the desired final structure, with each technique offering a unique pathway to expand chemical diversity from this valuable starting material. Careful consideration of reagent stoichiometry, solvent, and temperature, as outlined in this guide, is paramount to achieving high yields and purity in these coupling reactions.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
-
ChemHelpASAP. (2020). Reductive Amination & Secondary Amine Synthesis. YouTube. Available at: [Link]
-
Le, C. M., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from organic-synthesis.com. Available at: [Link]
- Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (2004). One-pot reductive amination of aldehydes and ketones with α-picoline–borane. Tetrahedron, 60(36), 7899-7906.
-
ResearchGate. (n.d.). Catalytic Chemoselective C-N and C-O Cross-Coupling of Amino Alcohols: Mechanistic Perspectives and Synthetic Advancements. Request PDF. Available at: [Link]
-
Sello, G., & Orlandi, M. (2001). Preparation of secondary amines by reductive amination with metallic magnesium. Journal of the Chemical Society, Perkin Transactions 1, (8), 817-820. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Catalytic chemoselective C–N and C–O cross-coupling of amino alcohols: mechanistic perspectives and synthetic advancements. Organic & Biomolecular Chemistry. Available at: [Link]
-
Zultanski, S. L., & Dudley, G. B. (2017). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. ACS Catalysis, 7(10), 7122-7126. Available at: [Link]
-
Kim, S., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry. Available at: [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from HepatoChem website. Available at: [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & medicinal chemistry letters, 21(18), 5322-5326. Available at: [Link]
-
Stahl, S. S., et al. (2019). Oxidative Amide Coupling from Functionally Diverse Alcohols and Amines using Aerobic Copper/Nitroxyl Catalysis. ACS Catalysis, 9(1), 17-22. Available at: [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from chemistrysteps.com. Available at: [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from nroer.info. Available at: [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Solubility & Handling of C8H17NO Amino Alcohols
Core Chemical Context: The Amphiphilic Paradox
The molecular formula C8H17NO (MW ~143.23 g/mol ) typically refers to cyclic amino alcohols such as 4-(dimethylamino)cyclohexanol or unsaturated acyclic variants. These compounds present a unique solubility challenge known as the "Amphiphilic Paradox."
-
The Lipophilic Tail (C8): The 8-carbon skeleton (often a cyclohexane ring or long chain) drives high solubility in non-polar solvents and low solubility in water.
-
The Polar Head (Amino + Hydroxyl): The amine (
) and hydroxyl ( ) groups act as strong hydrogen bond donors/acceptors, driving solubility in protic solvents and causing aggregation in non-polar media.
This duality often results in Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than clean crystallization.
Solubility Profile & Solvent Selection
The following data summarizes the solubility behavior of C8H17NO (Free Base) at 25°C.
| Solvent Class | Representative Solvent | Solubility Rating | Observation / Mechanism |
| Chlorinated | Dichloromethane (DCM) | Excellent | Primary choice for extraction. Matches polarity/dispersion forces.[1] |
| Alcohols | Methanol, Ethanol | Excellent | High H-bonding compatibility. Good for dissolving crude oils. |
| Ethers | THF, MTBE | Good | Good solubility; MTBE is a preferred crystallization solvent. |
| Hydrocarbons | Hexane, Heptane | Poor | Anti-solvent. Causes oiling out if added too quickly. |
| Aqueous | Water (pH 7) | Low/Variable | Limited by the lipophilic C8 chain. |
| Aqueous Acid | 1M HCl | High | Forms water-soluble ammonium salt ( |
Troubleshooting Guides (Q&A Format)
Issue 1: "My compound oils out instead of crystallizing."
User Question: I dissolved my crude C8H17NO in hot ethyl acetate and added heptane. Instead of white crystals, a yellow oil separated at the bottom. Cooling it further just made the oil more viscous. How do I fix this?
Technical Diagnosis: You are encountering Oiling Out (LLPS) .[2][3] This occurs when the attractive forces between solute molecules are stronger than the solute-solvent interactions, but the temperature is above the solid's melting point in that solvent mixture.[4] The "oil" is a supersaturated liquid phase rich in product and impurities.
Corrective Protocol:
-
Re-heat: Heat the mixture until the oil redissolves (a clear solution returns).
-
Add "Good" Solvent: Add a small volume (5-10% v/v) of a polar co-solvent (e.g., Isopropanol or MTBE). This increases the solvent power slightly to prevent phase separation.
-
Seed at Cloud Point: Cool slowly. As soon as you see turbidity (the "cloud point"), add pure seed crystals of the compound.
-
Slow Cooling: Do not use an ice bath immediately. Allow the flask to reach room temperature over 2 hours. The seed crystals provide a template for the oil droplets to deposit onto as an ordered lattice rather than an amorphous liquid.
Issue 2: "The compound streaks/tails on Silica Gel columns."
User Question: I am purifying 4-(dimethylamino)cyclohexanol via flash chromatography (DCM/MeOH). The product elutes from fraction 10 to 50, co-eluting with impurities. Why is there no separation?
Technical Diagnosis:
Amino alcohols are basic. The nitrogen lone pair interacts strongly with the acidic silanol groups (
Corrective Protocol: You must deactivate the silica's acidic sites.
-
The Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) to your mobile phase. -
Example Mobile Phase: 95:4:1 (DCM : Methanol : Triethylamine).
-
Note: Flush the column with the TEA-containing solvent before loading your sample to ensure the silica is pre-equilibrated.
Issue 3: "The solid turns into a goo upon exposure to air."
User Question: I isolated a white solid, but after leaving it on the balance for 10 minutes, it became a sticky paste. Is it decomposing?
Technical Diagnosis: Likely not decomposition. C8 amino alcohols are often hygroscopic . The H-bonding capacity of the amine/alcohol groups aggressively pulls moisture from the air, lowering the melting point and causing deliquescence.
Corrective Protocol:
-
Immediate Action: Redissolve in DCM, dry over anhydrous
, filter, and evaporate. -
Storage: Store under an inert atmosphere (Argon/Nitrogen) or in a desiccator.
-
Salt Formation: Convert the free base to a Hydrochloride (HCl) or Oxalate salt. The salt forms are crystalline, non-hygroscopic, and stable.
Visual Workflows
Diagram 1: Solvent Selection Decision Tree
Caption: Logic flow for selecting the correct solvent system based on solubility outcomes.
Diagram 2: Oiling Out Remediation Loop
Caption: Step-by-step workflow to recover a crystallization batch that has oiled out.
Detailed Experimental Protocol: Salt Formation (HCl)
If the free base is too difficult to handle (oiling/hygroscopic), converting to the HCl salt is the industry standard for stabilization.
Materials:
-
Crude C8H17NO (Free Base)
-
Diethyl Ether or MTBE (Solvent)
-
2M HCl in Diethyl Ether (Reagent)
Procedure:
-
Dissolution: Dissolve 1.0 g of crude amine in 10 mL of anhydrous Diethyl Ether or MTBE. Ensure the solution is clear.
-
Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add 2M HCl in Ether.
-
Observation: A white precipitate should form immediately.
-
-
Endpoint: Continue adding HCl until the supernatant is slightly acidic (check with wet pH paper, pH ~2-3).
-
Isolation: Filter the solid under vacuum (Buchner funnel).
-
Washing: Wash the filter cake with cold ether (2 x 5 mL) to remove non-basic impurities.
-
Drying: Dry in a vacuum oven at 40°C for 4 hours.
Why this works: The ionic lattice of the hydrochloride salt (
References
-
PubChem. (2025).[5] 4-(Dimethylamino)cyclohexanol Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Remediation. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). Troubleshooting Crystallization: Oiling Out. Retrieved from [Link]
-
Stenutz, R. (2023).[6] Hansen Solubility Parameters for Amino Alcohols. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting N-Alkylation Over-Methylation
Topic: Controlling Selectivity in Amine Alkylation Audience: Medicinal Chemists, Process Chemists, and Graduate Researchers Status: Active Support Guide
Introduction: The "Polyalkylation" Trap
User Query: "I am trying to mono-methylate a primary amine using Methyl Iodide (MeI), but I consistently isolate a mixture of starting material, desired secondary amine, and significant tertiary/quaternary ammonium byproducts. How do I stop at the mono-methyl stage?"
Technical Insight:
This is the classic Menshutkin reaction pitfall . In a standard
This creates a "runaway" reaction where the product competes for the alkylating agent more aggressively than the starting material.
Module 1: Diagnostic & Decision Matrix
Before modifying your current experiment, determine the best synthetic strategy based on your substrate tolerance and required purity.
Figure 1: Decision tree for selecting the appropriate mono-alkylation strategy.
Module 2: Reductive Amination (The First Line of Defense)
Context: For most aliphatic amines, replacing alkyl halides with aldehydes/ketones and a reducing agent is the most efficient fix.
Q: Why is Reductive Amination more selective than Alkyl Halides?
A: It proceeds via an imine (or iminium) intermediate.[1] The imine (
Standard Protocol: Mono-Methylation using Formaldehyde/STAB
Use this for: Robust mono-methylation of primary amines.
Reagents:
-
STAB: Sodium Triacetoxyborohydride (
) - Preferred over (toxic) and (too strong). -
Solvent: 1,2-Dichloroethane (DCE) or THF.[2] Avoid Methanol with STAB.
Step-by-Step Workflow:
-
Imine Formation: Dissolve Primary Amine (1.0 equiv) in DCE (0.1 M).
-
Carbonyl Addition: Add Formaldehyde (37% aq. or Paraformaldehyde) (1.05 – 1.1 equiv).
-
Tip: Do not use large excess of HCHO; this promotes Eschweiler-Clarke dimethylation.
-
-
Reductant Addition: Add
(1.4 equiv) in one portion. -
Catalysis: If reaction is sluggish, add Acetic Acid (AcOH, 1-2 equiv).
-
Monitoring: Stir at RT for 2–4 hours. Monitor by TLC/LCMS.[3]
-
Quench: Add saturated aqueous
. Extract with DCM.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Troubleshooting Table:
| Issue | Cause | Solution |
|---|---|---|
| Dimethylation observed | Excess HCHO used. | Reduce HCHO to 0.95 equiv; accept lower conversion for higher selectivity. |
| No Reaction | Imine formation stalled. | Add
Module 3: The Fukuyama Synthesis (Absolute Selectivity)
Context: When you cannot afford any over-alkylation (e.g., late-stage functionalization of expensive drug targets), you must use a protecting group strategy.
Q: How does the Fukuyama method guarantee mono-alkylation?
A: It alters the electronics of the nitrogen. By converting the amine to a 2-nitrobenzenesulfonamide (Nosyl-amide) , the nitrogen becomes non-nucleophilic (
Figure 2: The Fukuyama Protocol for guaranteed mono-alkylation.
Protocol: The "Nosyl" Strategy
Phase 1: Protection
-
Add 2-Nitrobenzenesulfonyl chloride (NsCl) (1.1 equiv) and
(1.2 equiv) at 0°C.
Phase 2: Selective Alkylation
-
Dissolve sulfonamide in DMF.
-
Add
(2.0 equiv) and Alkyl Halide (1.1 equiv). -
Mechanism: The base deprotonates the sulfonamide; the anion attacks the alkyl halide. Over-alkylation is impossible because there are no more protons to remove.
Phase 3: Deprotection
-
Dissolve alkylated sulfonamide in DMF or MeCN.
-
Add Thiophenol (PhSH) (1.2 equiv) and
(or DBU). -
Result: The sulfur attacks the aromatic ring (Meisenheimer complex), releasing
and the pure secondary amine.
Module 4: Comparison of Methylating Agents
Use this table to select the right reagent for your specific constraint.
| Reagent | Mechanism | Selectivity Risk | Toxicity | Recommended For |
| Methyl Iodide (MeI) | High (Polyalkylation) | High | Quaternary salts; Sterically hindered amines. | |
| Dimethyl Sulfate | High | Extreme | Large scale industrial (cheap), not research. | |
| Formaldehyde / STAB | Reductive Amination | Low | Low | Standard mono-methylation of primary amines. |
| Methyl Triflate | High | High | Very unreactive amines only. | |
| Dimethyl Carbonate | "Green" Methylation | Medium | Very Low | Green chemistry applications (requires autoclave). |
References
-
Fukuyama Amine Synthesis (Nosyl Strategy)
-
Reductive Amination Selectivity
-
Green Methylation (DMC)
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. iris.unive.it [iris.unive.it]
Validation & Comparative
[3-Methyl-1-(methylamino)cyclopentyl]methanol vs. Abacavir intermediate structure
Technical Comparison Guide: Novel Quaternary Methylated Scaffolds vs. Canonical Abacavir Intermediates
Executive Summary This guide provides a rigorous technical comparison between the established Abacavir intermediate [(1S,4R)-4-amino-2-cyclopentene-1-methanol] and the novel scaffold [3-Methyl-1-(methylamino)cyclopentyl]methanol .[1]
While the Abacavir intermediate represents the "gold standard" for carbocyclic nucleoside reverse transcriptase inhibitors (NRTIs) utilizing an unsaturated 1,4-substitution pattern, the comparator molecule introduces a saturated, quaternary carbon architecture . This structural shift offers distinct advantages in metabolic stability and lipophilicity but presents unique synthetic challenges. This guide analyzes these differences to assist medicinal chemists in scaffold selection for next-generation antiviral design.
Part 1: Structural & Physicochemical Analysis[1][2]
The fundamental difference lies in the ring saturation and the spatial arrangement of the functional groups (pharmacophores).
1.1 Structural Divergence
-
Abacavir Intermediate (Standard):
-
Core: Unsaturated cyclopentene ring.[1]
-
Substitution: 1,4-cis arrangement (gamma-amino alcohol).
-
Key Feature: The double bond constrains the ring pucker, mimicking the ribose ring of natural nucleosides.
-
-
Comparator ([3-Methyl-1-(methylamino)cyclopentyl]methanol):
1.2 Physicochemical Property Comparison
| Feature | Abacavir Intermediate | [3-Methyl-1-(methylamino)cyclopentyl]methanol | Impact on Drug Design |
| Formula | C₆H₁₁NO | C₈H₁₇NO | Comparator has higher carbon count (+Lipophilicity).[1] |
| Ring Saturation | Unsaturated (Alkene) | Saturated (Alkane) | Saturated rings resist oxidative metabolism (e.g., epoxidation).[1] |
| Stereocenters | 2 (1S, 4R) | 3 (C1, C3, plus chirality of ring) | Comparator increases stereochemical complexity. |
| LogP (Calc.) | ~ -0.8 (Hydrophilic) | ~ 1.1 (Moderately Lipophilic) | Methyl groups significantly improve membrane permeability.[1] |
| Basicity (pKa) | ~9.5 (Primary Amine) | ~10.2 (Secondary Methylamine) | N-methylation increases basicity; affects solubility/salt formation.[1] |
| Rotatable Bonds | 2 | 1 (Restricted by Quaternary C) | Lower entropy penalty upon binding for the comparator. |
Part 2: Synthetic Efficiency & Scalability[1]
The synthesis of the Abacavir intermediate is a mature industrial process, whereas the comparator requires advanced methods to construct the quaternary center.
2.1 Abacavir Intermediate: The Vince Lactam Route The industry standard involves the enzymatic resolution of 2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam), followed by hydrolytic ring-opening and reduction.[1] This route is highly scalable but relies on the stability of the double bond.
2.2 Comparator Synthesis: Quaternary Center Construction Building the [3-Methyl-1-(methylamino)cyclopentyl]methanol scaffold likely requires a Strecker synthesis or Grignard addition to a ketone, followed by reduction.[1] The presence of the 3-methyl group introduces regioselectivity challenges.
2.3 Workflow Visualization (DOT Diagram)
Caption: Comparative synthetic logic. The Abacavir route exploits ring strain relief, while the Comparator route requires construction of a quaternary center via nucleophilic addition.
Part 3: Metabolic Stability & Biological Fit[1]
3.1 Metabolic Soft Spots
-
Abacavir Intermediate: The cyclopentene double bond is susceptible to oxidative metabolism (epoxidation) by CYP450 enzymes.[1] The primary amine is a target for acetylation or oxidative deamination (MAO).
-
Comparator: The saturated ring eliminates the epoxidation risk. The N-methyl group reduces susceptibility to MAO (Monoamine Oxidase) compared to a primary amine but introduces a potential N-demethylation site.[1] However, the quaternary carbon at C1 sterically protects the amine from rapid metabolism.
3.2 Scaffold Utility in Drug Design
-
Abacavir (Linear): Best for mimicking the flat, puckered conformation of ribose in DNA/RNA polymerase active sites.
-
Comparator (Quaternary): Best for "locking" the distance between the hydroxymethyl (5'-OH mimic) and the amine (Base attachment mimic).[1] This is ideal for overcoming resistance mutations where the binding pocket volume is restricted.
Part 4: Experimental Protocols
Protocol A: Purity Analysis via HPLC (General Method)
Use this protocol to validate the purity of either intermediate before coupling.[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
-
Mobile Phase:
-
A: 0.1% TFA in Water.[1]
-
B: Acetonitrile.
-
-
Gradient: 5% B to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (Amine absorption) and 254 nm (if coupled to a base).[1]
-
Note: The Abacavir intermediate absorbs poorly at 254 nm; use Refractive Index (RI) or ELSD if UV signal is weak.
-
-
Sample Prep: Dissolve 1 mg in 1 mL Mobile Phase A.
Protocol B: Oxidative Stability Assay (Stress Test)
Determines the resilience of the scaffold against oxidative degradation.[1]
-
Preparation: Prepare a 10 mM solution of the test compound in Phosphate Buffer (pH 7.4).
-
Stressor: Add Hydrogen Peroxide (H₂O₂) to a final concentration of 3%.
-
Incubation: Incubate at 40°C for 24 hours.
-
Analysis: Quench with sodium metabisulfite and analyze via LC-MS.
References
-
Crimmins, M. T., & King, B. W. (1996). Asymmetric Synthesis of Carbocyclic Nucleosides: A General Method for the Synthesis of Antiviral Agents. Journal of Organic Chemistry. Link[1]
-
Vince, R. (2012). A Brief History of the Synthesis of Carbocyclic Nucleosides and the Discovery of Abacavir. Antiviral Chemistry & Chemotherapy. Link
-
Borbély, G., et al. (2018). Metabolic Stability of Quaternary Ammonium Compounds and Amines. European Journal of Pharmaceutical Sciences. Link
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Cited for principles of substituting methyl/quaternary groups).[1] Link[1]
-
Santa Cruz Biotechnology. (1S,4R)-cis-4-Amino-2-cyclopentene-1-methanol D-Tartrate Product Data. Link[1][3]
Sources
A Senior Application Scientist's Guide to Validating the Stereochemistry of 3-methyl-1-(methylamino)cyclopentyl Derivatives
Introduction: The Criticality of Stereochemical Integrity in Drug Development
In the landscape of modern drug discovery, the three-dimensional structure of a molecule is not a trivial detail—it is a fundamental determinant of its biological function. For chiral molecules such as 3-methyl-1-(methylamino)cyclopentyl derivatives, which serve as valuable scaffolds for a range of pharmacologically active agents, the precise spatial arrangement of atoms, or stereochemistry, governs the molecule's interaction with chiral biological targets like enzymes and receptors.
The core structure of this derivative contains two stereogenic centers (at the C1 and C3 positions), giving rise to four possible stereoisomers: two pairs of enantiomers (R,R/S,S and R,S/S,R). These stereoisomers, while possessing identical chemical connectivity, can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic profiles. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, remains a stark reminder of the imperative to control and validate stereochemistry.
This guide provides a comprehensive comparison of modern analytical techniques for the robust validation of both relative and absolute stereochemistry of 3-methyl-1-(methylamino)cyclopentyl derivatives. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights to ensure the scientific integrity of your findings.
X-ray Crystallography: The Unambiguous Gold Standard
Single-crystal X-ray crystallography stands as the most powerful and definitive method for determining the three-dimensional structure of a molecule.[1] It provides an unequivocal assignment of both the relative arrangement of substituents (cis vs. trans) and, crucially, the absolute configuration of every stereocenter.
Expertise & Causality: Why is it the Gold Standard?
Unlike spectroscopic methods that infer structure from indirect properties, X-ray crystallography directly maps the electron density of a molecule in its crystalline state. For determining absolute configuration, the technique relies on a phenomenon called anomalous dispersion (or resonant scattering).[2][3] When the X-ray wavelength is near the absorption edge of an atom in the crystal, it creates small but measurable differences between the intensities of Friedel pairs of reflections (Ihkl ≠ I-h-k-l). This non-empirical method allows for the direct determination of the molecule's absolute spatial arrangement.[3][4]
The primary and most significant challenge is the prerequisite of a high-quality, single crystal suitable for diffraction, which can be difficult to obtain for oils or conformationally flexible molecules.[5]
Experimental Workflow: From Sample to Structure
Caption: High-level workflow for single-crystal X-ray crystallography.
Self-Validating Protocol: Key Considerations
-
Crystal Selection: Mount a well-formed, non-twinned crystal on the diffractometer.
-
Data Collection: Collect a full sphere of diffraction data, ensuring high redundancy. For light-atom structures (containing only C, H, N, O), using copper radiation (Cu Kα) can enhance the anomalous signal compared to molybdenum (Mo Kα), making the absolute configuration determination more reliable.[3]
-
Structure Refinement: After solving the structure, refine the model against the data.
-
Absolute Structure Determination: The key validation step is the calculation of the Flack parameter. A value close to 0 for a given configuration indicates a high probability that the assigned absolute stereochemistry is correct. Conversely, a value near 1 suggests the inverted structure is correct. Modern methods, such as the Hooft-Spek approach or the Parsons quotient method, provide even greater confidence in assignments for light-atom structures.[3]
NMR Spectroscopy: A Versatile Toolkit for In-Solution Analysis
While X-ray crystallography provides solid-state structure, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for determining stereochemistry in solution, which is often more biologically relevant. NMR can elucidate relative stereochemistry directly and, through the use of chiral derivatizing agents, can also be used to determine the absolute configuration.[6][7]
A. Determining Relative Stereochemistry (cis vs. trans) with NOE
The Nuclear Overhauser Effect (NOE) is a through-space phenomenon where irradiating one proton can affect the intensity of another proton's signal if they are close in space (typically < 5 Å), regardless of their through-bond connectivity.[8]
Causality: The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei (1/r⁶).[8] This strong distance dependence makes it an excellent tool for probing spatial relationships. For a 1,3-substituted cyclopentane ring, observing a strong NOE between the proton at C1 and the methyl protons at C3 would provide compelling evidence for a cis relationship, as these groups would be on the same face of the ring. The absence of this correlation would suggest a trans relationship. 2D NOESY or ROESY experiments are typically used for these assignments.[8][9]
B. Determining Absolute Configuration with Mosher's Amide Analysis
Since enantiomers are indistinguishable in an achiral solvent by NMR, determining absolute configuration requires converting them into diastereomers. This is most commonly achieved by reacting the secondary amine of the cyclopentyl derivative with an enantiomerically pure chiral derivatizing agent (CDA), such as (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).[10][11]
Causality: The resulting diastereomeric amides are no longer mirror images and will have distinct NMR spectra.[11] In the Mosher's amide model, hindered rotation around the newly formed C-N amide bond leads to a preferred conformation where the bulky trifluoromethyl, phenyl, and methoxy groups of the Mosher's reagent create a well-defined anisotropic magnetic field. Protons of the cyclopentyl moiety that fall into the shielding cone of the phenyl group will appear at a higher field (lower ppm), while those outside of it will be deshielded.
By preparing both the (R)- and (S)-MTPA amides and calculating the difference in chemical shifts (Δδ = δS - δR) for each proton, the absolute configuration of the original amine can be deduced. Protons with a positive Δδ value are determined to be on one side of the molecule, while those with a negative Δδ are on the other.[12]
Caption: Logic for determining absolute configuration using Mosher's method.
Experimental Protocol: Mosher's Amide Analysis[12]
-
Sample Preparation (Two Tubes):
-
Tube R: In a clean, dry NMR tube, dissolve ~2.5 mg of the purified chiral amine in 0.5 mL of anhydrous deuterated chloroform (CDCl₃). Add a slight molar excess (~1.2 equivalents) of (R)-(-)-MTPA chloride.
-
Tube S: In a separate NMR tube, repeat the process using ~2.5 mg of the amine and (S)-(+)-MTPA chloride.
-
-
Reaction: Cap both tubes and gently agitate. Allow the reactions to proceed at room temperature for 1-4 hours, or until completion (can be monitored by TLC). A small amount of a non-nucleophilic base like pyridine can be added to scavenge the HCl byproduct.
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA amide samples.
-
Data Processing:
-
Assign all relevant proton signals for the cyclopentyl moiety in both spectra. 2D experiments like COSY may be necessary.[13]
-
Create a table of chemical shifts (δ) for each assigned proton in both the R- and S-derivatives.
-
Calculate the Δδ (δS - δR) value for each proton.
-
-
Interpretation: Apply the Mosher's model to the pattern of positive and negative Δδ values to assign the absolute configuration of the stereocenter.
Data Presentation: Hypothetical Mosher's Analysis Data
| Proton Position | δ (R-MTPA) (ppm) | δ (S-MTPA) (ppm) | Δδ (δS - δR) | Inferred Position Relative to MTPA Plane |
| C1-H | 4.15 | 4.05 | -0.10 | Right |
| C3-CH₃ | 0.92 | 1.05 | +0.13 | Left |
| C2-Ha | 1.88 | 2.01 | +0.13 | Left |
| C2-Hb | 1.65 | 1.54 | -0.11 | Right |
| N-CH₃ | 2.45 | 2.58 | +0.13 | Left |
Chiral Chromatography: The Workhorse for Enantiomeric Separation
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee%) of a sample.[14][15] It is a comparative technique; while it can separate enantiomers, it cannot assign the absolute configuration of the eluting peaks without an authentic, configurationally-pure standard.
Causality: Enantioseparation is achieved by using a chiral stationary phase (CSP). The enantiomers of the analyte form transient, diastereomeric complexes with the CSP. These complexes have different energies of formation and stability, leading to different retention times on the column and thus, separation.[16][17] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are exceptionally versatile and are often the first choice for screening.[14][18]
Caption: General workflow for chiral HPLC method development.
Experimental Protocol: Chiral HPLC Method Development
-
Sample Preparation: Prepare a ~1.0 mg/mL solution of the racemic standard in a suitable solvent. For normal phase, a hexane/isopropanol mixture is common; for reversed-phase, an acetonitrile/water mixture is typical.[18] Filter the sample through a 0.45 µm filter.
-
Initial Screening:
-
Screen a set of polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H).
-
Test under both normal phase (e.g., Hexane/Ethanol) and reversed-phase (e.g., Acetonitrile/Water) conditions.
-
-
Method Optimization:
-
Once partial separation is observed, optimize the mobile phase composition to improve resolution (Rs) and reduce run time. Adjust the ratio of the polar modifier (e.g., alcohol in normal phase) or the organic solvent (in reversed-phase).
-
Small amounts of additives (e.g., trifluoroacetic acid for acidic analytes, diethylamine for basic analytes like ours) can significantly improve peak shape and resolution.
-
-
Validation: Once a baseline separation (Rs > 1.5) is achieved, the method can be used to determine the enantiomeric excess of synthesized samples by comparing the peak areas of the two enantiomers.
Data Presentation: Example Chiral HPLC Screening Results
| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Chiralpak AD-H | Hexane/IPA (90:10) | 1.0 | 8.5 | 9.8 | 1.9 |
| Chiralcel OD-H | Hexane/IPA (90:10) | 1.0 | 12.1 | 12.1 | 0.0 |
| Chiralpak AD-H | ACN/H₂O (50:50) | 0.8 | 5.4 | 5.9 | 1.1 |
Vibrational Circular Dichroism (VCD): A Non-Destructive Spectroscopic Approach
Vibrational Circular Dichroism (VCD) is a powerful chiroptical spectroscopy technique that determines the absolute configuration of molecules in solution without requiring crystallization or chemical derivatization.[19][20] This makes it an increasingly valuable tool, especially when other methods fail.[21]
Causality: VCD measures the tiny difference in the absorption of left- and right-circularly polarized light by a chiral molecule in the infrared region of the spectrum.[21] The resulting VCD spectrum is a unique fingerprint of the molecule's 3D structure, including its absolute configuration. The process involves comparing the experimentally measured VCD spectrum with a spectrum predicted by quantum mechanical calculations (typically Density Functional Theory, DFT) for one specific enantiomer (e.g., the (1R, 3S)-isomer). A strong correlation between the experimental and calculated spectra provides high confidence in the absolute configuration assignment.[19][22]
Caption: Logic diagram for VCD-based absolute configuration assignment.
Comparative Summary and Strategic Validation Pathway
Choosing the right analytical technique depends on the specific question being asked, the availability of the sample, and the instrumentation at hand.
| Technique | Information Provided | Sample Requirement | Key Advantage | Key Limitation |
| X-ray Crystallography | Relative & Absolute Config. | Crystalline solid (~1-5 mg) | Unambiguous, direct 3D structure determination.[1][2] | Requires a high-quality single crystal; not always possible.[5] |
| NMR (NOE/ROESY) | Relative Config. (cis/trans) | Soluble sample (~1-5 mg) | Provides structure in biologically relevant solution state. | Does not provide absolute configuration. |
| NMR (Mosher's Method) | Absolute Config. | Soluble sample (~5 mg) | Reliable method for non-crystalline samples.[11][13] | Requires chemical derivatization; can be complex to interpret. |
| Chiral HPLC | Enantiomeric Purity (ee%) | Soluble sample (<1 mg) | Excellent for quantification and separation.[14][15] | Requires a known standard to assign absolute configuration to peaks. |
| VCD | Absolute Config. | Soluble sample (~5-10 mg) | Non-destructive, no derivatization needed.[21][22] | Requires complex quantum mechanical calculations. |
A Recommended Strategic Workflow
For a robust and efficient validation of the stereochemistry of a newly synthesized 3-methyl-1-(methylamino)cyclopentyl derivative, a tiered approach is recommended.
Caption: Recommended strategic workflow for stereochemical validation.
By systematically applying this combination of orthogonal techniques, researchers can build a self-validating and irrefutable data package that confirms the stereochemical integrity of their 3-methyl-1-(methylamino)cyclopentyl derivatives, ensuring a solid foundation for further drug development activities.
References
- BenchChem. (2025). Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis. BenchChem.
- Fujita, T., et al. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. Chirality, 20(5), 681-689.
-
Li, Y., et al. (2015). Assignment of absolute configuration of cyclic secondary amines by NMR techniques using Mosher's method: a general procedure exemplified with (-)-isoanabasine. RSC Advances, 5(103), 84963-84968. [Link]
-
Hoye, T. R., & Renner, M. K. (1996). MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration. The Journal of Organic Chemistry, 61(6), 2056-2063. [Link]
-
Allen, D. A., et al. (2009). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 86(5), 613. [Link]
- Parrish, D. (2016). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
-
Wikipedia contributors. (2023). Vibrational circular dichroism. Wikipedia, The Free Encyclopedia. [Link]
-
Nafie, L. A., & Freedman, T. B. (1998). Vibrational circular dichroism: an incisive tool for stereochemical applications. Enantiomer, 3(4-5), 283-297. [Link]
-
Wikipedia contributors. (2024). Absolute configuration. Wikipedia, The Free Encyclopedia. [Link]
-
Riguera, R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(11), 2820-2825. [Link]
-
Bali, S., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(38), 15875-15879. [Link]
-
Chemistry World. (2024). Empower your drug design & synthesis with vibrational circular dichroism (VCD). YouTube. [Link]
-
Yang, G., & Xu, Y. (2011). Vibrational circular dichroism spectroscopy of chiral molecules. Topics in Current Chemistry, 298, 189-236. [Link]
- Harned, A. M. NMR and Stereochemistry. Harned Research Group, University of Minnesota.
-
MIT Department of Chemistry. (2018). Absolute Configuration. MIT. [Link]
- Siddiqui, M. R., et al. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Chemical Society of Pakistan, 29(2), 143-149.
-
Phenomenex. Chiral HPLC Separations. Phenomenex. [Link]
-
Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63. [Link]
-
Biocompare. (2024). NMR Spectroscopy Used to Directly Measure Molecular Chirality. Biocompare. [Link]
- Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6205.
- BenchChem. (2025). Application Note: Chiral HPLC Methods for the Separation of 3-Methylcycloheptanone Enantiomers. BenchChem.
-
Wenzel, T. J., & Chisholm, C. D. (2011). Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry. Progress in Nuclear Magnetic Resonance Spectroscopy, 59(1), 1-63. [Link]
-
Turos, E., et al. (2007). 1,2,4-trisubstituted cyclopentanes as platforms for diversity. Bioorganic & Medicinal Chemistry Letters, 17(19), 5324-5327. [Link]
-
Trost, B. M., & Crawley, M. L. (2003). Palladium-Catalyzed Diastereo- and Enantioselective Synthesis of Substituted Cyclopentanes via a Dynamic Kinetic Asymmetric Formal [3+2]-Cycloaddition of Vinyl Cyclopropanes Alkylidene Azlactones. Journal of the American Chemical Society, 124(32), 9328-9329. [Link]
- Popik, O., et al. (2020). Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
